molecular formula C22H21N5O2 B1676122 3-Methoxy-2,6-dimethyl-4-(2'-(1H-tetrazol-5-yl) biphenyl-4-ylmethoxy)pyridine CAS No. 139958-16-0

3-Methoxy-2,6-dimethyl-4-(2'-(1H-tetrazol-5-yl) biphenyl-4-ylmethoxy)pyridine

Cat. No.: B1676122
CAS No.: 139958-16-0
M. Wt: 387.4 g/mol
InChI Key: FTDRSCZZEUAAIP-UHFFFAOYSA-N
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Description

ME-3221 is a small molecule drug that functions as an angiotensin II receptor type 1 antagonist. It was initially developed by Meiji Seika Pharma Co., Ltd. for the treatment of cardiovascular diseases, particularly hypertension . The compound has shown efficacy in preventing hypertensive complications in aged stroke-prone hypertensive rats .

Preparation Methods

The synthesis of ME-3221 involves the condensation of 3-methoxy-2,6-dimethylpyridin-4(1H)-one with 5-[4’-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)tetrazole using sodium hydride in hot dimethylformamide. The resulting product is then deprotected by treatment with hydrochloric acid in a methanol-dichloromethane mixture . Industrial production methods for ME-3221 are not widely documented, but the synthetic route described is a common laboratory method.

Chemical Reactions Analysis

ME-3221 primarily undergoes reactions typical of angiotensin II receptor antagonists. It effectively antagonizes the pressor response to angiotensin II in various animal models without affecting the hypotensive response to bradykinin . The compound does not undergo significant oxidation or reduction under physiological conditions but may participate in substitution reactions involving its functional groups.

Mechanism of Action

ME-3221 exerts its effects by selectively antagonizing the angiotensin II receptor type 1. This receptor is involved in vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to increased blood pressure. By blocking this receptor, ME-3221 prevents these actions, leading to a reduction in blood pressure . The compound has a higher affinity for the angiotensin II receptor type 1 in certain species, such as rabbits and rats, compared to dogs and bovines .

Properties

CAS No.

139958-16-0

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

3-methoxy-2,6-dimethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]pyridine

InChI

InChI=1S/C22H21N5O2/c1-14-12-20(21(28-3)15(2)23-14)29-13-16-8-10-17(11-9-16)18-6-4-5-7-19(18)22-24-26-27-25-22/h4-12H,13H2,1-3H3,(H,24,25,26,27)

InChI Key

FTDRSCZZEUAAIP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)C)OC)OCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4

Canonical SMILES

CC1=CC(=C(C(=N1)C)OC)OCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-methoxy-2,6-dimethyl-4-((2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methoxy)pyridine
ME 3221
ME-3221
ME3221

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2,6-dimethyl-4-(2'-(1H-tetrazol-5-yl) biphenyl-4-ylmethoxy)pyridine
Reactant of Route 2
3-Methoxy-2,6-dimethyl-4-(2'-(1H-tetrazol-5-yl) biphenyl-4-ylmethoxy)pyridine
Reactant of Route 3
3-Methoxy-2,6-dimethyl-4-(2'-(1H-tetrazol-5-yl) biphenyl-4-ylmethoxy)pyridine
Reactant of Route 4
3-Methoxy-2,6-dimethyl-4-(2'-(1H-tetrazol-5-yl) biphenyl-4-ylmethoxy)pyridine
Reactant of Route 5
3-Methoxy-2,6-dimethyl-4-(2'-(1H-tetrazol-5-yl) biphenyl-4-ylmethoxy)pyridine
Reactant of Route 6
3-Methoxy-2,6-dimethyl-4-(2'-(1H-tetrazol-5-yl) biphenyl-4-ylmethoxy)pyridine

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